molecular formula C12H17F2NO4 B2816105 5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylic acid CAS No. 2225144-91-0

5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylic acid

Cat. No.: B2816105
CAS No.: 2225144-91-0
M. Wt: 277.268
InChI Key: BOPBHLMJRYFQCU-UHFFFAOYSA-N
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Description

“5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylic acid” is a chemical compound with the molecular formula C12H19NO4 . It is a useful intermediate in the synthesis of biologically active molecules, especially in the synthesis of hepatitis C virus NS5A inhibitors .


Synthesis Analysis

The synthesis of this compound involves treatment of a 4-exocyclic methylene-substituted proline compound with a metal carbenoid generated through Simmon-Smith reaction or its different variations .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19NO4/c1-11(2,3)17-10(16)13-7-12(4-5-12)6-8(13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)/t8-/m0/s1 . This indicates that the compound has a spirocyclic structure with a nitrogen atom and a carboxylic acid group.


Chemical Reactions Analysis

The compound is involved in various chemical reactions during its synthesis. The rearrangement reaction is a Curtius rearrangement reaction, and the degradation reaction is a Hofmann degradation reaction .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 241.29 . It is a solid at room temperature and should be stored in a dry place at 2-8°C . The compound has a high bioavailability score of 0.56 and is soluble .

Scientific Research Applications

Enantioselective Synthesis and Medicinal Chemistry Applications

The compound 5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylic acid and its derivatives have been extensively studied for their enantioselective synthesis and applications in medicinal chemistry. For instance, López et al. (2020) described a catalytic and enantioselective preparation of the (S)-4-methyleneproline scaffold, a key element in the synthesis of antiviral ledipasvir, highlighting the importance of such compounds in the development of pharmaceuticals. This process involved a one-pot double allylic alkylation demonstrating the compound's versatility in medicinal chemistry López et al., 2020.

Spirocyclic Scaffold in Drug Design

The spirocyclic nature of this compound makes it a valuable scaffold in drug design, offering a unique chemical space for the development of new therapeutic agents. Radchenko et al. (2010) and Meyers et al. (2009) have contributed to the synthesis of spirocyclic compounds, demonstrating their potential in creating sterically constrained amino acids for use in chemistry, biochemistry, and drug design Radchenko et al., 2010; Meyers et al., 2009.

Novel Synthetic Routes and Protective Group Chemistry

The compound's utility is further illustrated by its role in the development of novel synthetic routes and protective group chemistry. Research has shown efficient and scalable synthetic routes to various derivatives, including tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which serves as a precursor for further chemical transformations Meyers et al., 2009. Additionally, the use of tert-butoxycarbonyl (Boc) protecting groups in the synthesis of amino acids and their derivatives highlights the compound's significance in the preparation of N-Boc-amino acids, showcasing its versatility in synthetic organic chemistry Rao et al., 2017.

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the sources, it is noted that it is a useful intermediate in the synthesis of hepatitis C virus NS5A inhibitors .

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

2,2-difluoro-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2NO4/c1-10(2,3)19-9(18)15-5-4-11(6-12(11,13)14)7(15)8(16)17/h7H,4-6H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPBHLMJRYFQCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1C(=O)O)CC2(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225144-91-0
Record name 5-[(tert-butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylic acid
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